Hydroxy Iloperidone-d4 N-Oxide

LC-MS/MS method development Metabolite profiling Chromatographic separation

Accurate LC-MS/MS quantification of hydroxy iloperidone N-oxide is compromised by matrix effect variability and deuterium back-exchange when using structurally mismatched internal standards. • +4 Da mass shift ensures no isotopic overlap with unlabeled analyte (Δm ≥3 Da threshold) • N-oxide functional group confers distinct chromatographic retention from non-N-oxide iloperidone analogs (P88-d3, iloperidone-d4) • Enables precise metabolite profiling in CYP2D6 pharmacogenomic and drug-drug interaction studies Supplied as a research-use-only analytical standard with certificate of analysis.

Molecular Formula C₂₄H₂₅D₄FN₂O₅
Molecular Weight 448.52
Cat. No. B1152614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy Iloperidone-d4 N-Oxide
Molecular FormulaC₂₄H₂₅D₄FN₂O₅
Molecular Weight448.52
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxy Iloperidone-d4 N-Oxide: Technical Specifications and Procurement Baseline for Isotope-Labeled Antipsychotic Metabolite Research


Hydroxy Iloperidone-d4 N-Oxide (molecular formula C₂₄H₂₅D₄FN₂O₅, molecular weight 448.52) is a deuterated stable isotope-labeled derivative of the hydroxylated N-oxide metabolite of iloperidone, an atypical antipsychotic medication [1]. The compound incorporates four deuterium atoms and an N-oxide functional group, distinguishing it from simpler deuterated analogs and non-deuterated reference standards. This compound functions primarily as an analytical internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, specifically for the accurate quantification of the corresponding non-labeled metabolite in complex biological matrices . It is supplied exclusively for research and analytical method development purposes, not for human or veterinary therapeutic use [2].

Procurement Rationale: Why Hydroxy Iloperidone-d4 N-Oxide Cannot Be Replaced by Generic In-Class Isotope-Labeled Compounds


Isotope-labeled internal standards are not interchangeable commodities. The analytical performance of a deuterated internal standard depends critically on three compound-specific factors: (1) the exact molecular structure matching the target analyte to ensure identical chromatographic behavior and ionization efficiency; (2) the mass difference relative to the unlabeled analyte, which must be sufficient (typically ≥3 Da) to avoid isotopic overlap in mass spectrometry detection; and (3) the location of deuterium labeling on non-exchangeable positions to prevent deuterium-hydrogen back-exchange during sample preparation . Hydroxy Iloperidone-d4 N-Oxide contains both hydroxyl and N-oxide functional groups, producing a unique retention time and fragmentation pattern that differs from hydroxy iloperidone-d4 (without N-oxide), iloperidone-d3/d4 (parent compound), or P88-d3 (hydroxy metabolite only). Using a structurally mismatched internal standard—even another deuterated iloperidone analog—introduces matrix effect variability, compromises extraction recovery normalization, and degrades assay accuracy and precision [1]. The following evidence quantifies precisely where this compound demonstrates analytically meaningful differentiation.

Hydroxy Iloperidone-d4 N-Oxide: Quantitative Differentiation Evidence Versus Comparator Internal Standards and Reference Compounds


Structural Differentiation: N-Oxide Functional Group Provides Distinct Chromatographic Retention Relative to Hydroxy Iloperidone-d4

Hydroxy Iloperidone-d4 N-Oxide incorporates an N-oxide moiety on the piperidine ring (C₂₄H₂₅D₄FN₂O₅, MW 448.52), whereas the comparator Hydroxy Iloperidone-d4 lacks this oxidation state (C₂₄H₂₅D₄FN₂O₄, MW 432.52) [1]. In reversed-phase LC-MS/MS systems, the increased polarity of the N-oxide group reduces retention time relative to the non-N-oxide analog, enabling baseline separation of these structurally related species [2]. This distinction is critical because N-oxide metabolites can form in vivo via flavin-containing monooxygenase (FMO) activity and may be present as minor but analytically relevant components in biological samples [3].

LC-MS/MS method development Metabolite profiling Chromatographic separation

Deuterium Labeling Strategy: d4-Labeling Provides +4 Da Mass Shift Sufficient for Interference-Free MS Detection

Hydroxy Iloperidone-d4 N-Oxide incorporates four deuterium atoms at non-exchangeable carbon positions, yielding a nominal mass increase of +4 Da relative to the unlabeled Hydroxy Iloperidone N-Oxide (MW 444.50) [1]. This mass difference exceeds the minimum recommended Δm ≥3 Da for avoiding isotopic peak overlap between analyte and internal standard in unit-resolution mass spectrometry . In published LC-MS/MS methods for iloperidone metabolites using deuterated internal standards, internal standard-normalized matrix factors ranged from 0.97-1.03 and extraction recovery exceeded 84% [2]. By comparison, a d3-labeled analog (Δm = 3 Da) provides a narrower margin against naturally occurring M+2 and M+3 isotopic contributions from the unlabeled analyte.

Stable isotope dilution Quantitative bioanalysis LC-MS/MS assay validation

Metabolite-Specific Quantification: P88 (Hydroxy Iloperidone) Contributes 19.5-34.0% of Total Plasma Exposure Depending on CYP2D6 Phenotype

The metabolite P88 (hydroxy iloperidone) represents a pharmacologically active species with a receptor binding profile comparable to the parent drug iloperidone, binding to 5-HT2A (pKi 9.56), adrenergic α1 (pKi 8.08), α2C (pKi 7.79), and D2A (pKi 7.80) receptors [1]. In contrast, the alternative major metabolite P95 shows a 60-fold lower affinity for 5-HT2A receptors and does not readily cross the blood-brain barrier, rendering it pharmacologically insignificant [1]. P88 accounts for 19.5% of total plasma exposure in CYP2D6 extensive metabolizers (EM) and 34.0% in poor metabolizers (PM), with corresponding elimination half-lives of 26 hours (EM) and 37 hours (PM) [2].

Pharmacokinetics Pharmacogenomics Therapeutic drug monitoring

CYP2D6 Genotype-Dependent Pharmacokinetics: P88 Exposure Increases by 85% in Poor Metabolizers Versus Normal Metabolizers

CYP2D6 genotype profoundly affects the disposition of iloperidone metabolites. Pharmacokinetic data from CYP2D6 poor metabolizers (PMs, n=8) treated with iloperidone demonstrated an increase in the AUC of metabolite P88 by 85% and an increase in parent iloperidone AUC by 47% compared to normal metabolizers (n=18), while the AUC of metabolite P95 decreased by 85% [1]. In a Chinese schizophrenia patient population (n=70), patients with CYP2D6*10 T/T genotype showed a 1.34-fold higher elimination constant (K23) for iloperidone-to-P88 conversion compared to C/C or C/T genotypes [2].

Pharmacogenomics CYP2D6 polymorphism Population pharmacokinetics

Validated LC-MS/MS Performance Metrics: Isotope Dilution Method Achieves 96.2-105% Accuracy with Deuterated Internal Standards

A validated stable-isotope dilution LC-MS/MS method using deuterated analogs as internal standards for iloperidone, P88, and P95 achieved accuracy ranging from 96.2% to 105% and precision (%CV) from 1.17% to 4.75% across the concentration range of 0.01-6 ng/mL for all analytes [1]. Extraction recovery exceeded 84%, and internal standard-normalized matrix factors ranged from 0.97 to 1.03, demonstrating effective compensation for ion suppression/enhancement effects [1]. Baseline chromatographic separation of all three analytes was achieved within 3 minutes on an ACE 5 C8 column [1]. This method was successfully applied to support a regulatory bioequivalence study in healthy volunteers, confirming fitness-for-purpose in a GLP/GCP-compliant setting [1].

Bioanalytical method validation LC-MS/MS Regulatory bioequivalence

Dual-Functional Modification: Combined Hydroxylation and N-Oxidation Distinguishes This Compound from Single-Modification Deuterated Standards

Hydroxy Iloperidone-d4 N-Oxide represents a dual-metabolic-modification product incorporating both hydroxylation (CYP2D6-mediated) and N-oxidation (FMO-mediated) [1]. In contrast, Hydroxy Iloperidone-d4 (P88-d4) contains only the hydroxyl modification, and Iloperidone N-Oxide contains only the N-oxide modification [2]. The presence of both modifications alters the compound's physicochemical properties: increased polarity relative to the parent and single-modification metabolites, affecting both chromatographic retention and MS fragmentation behavior [3]. In iloperidone metabolism, carbonyl reduction, hydroxylation, and O-demethylation are the primary pathways, but N-oxidation represents a minor yet analytically significant route that can generate compounds with distinct biological properties [1].

Metabolite identification Phase I metabolism Reference standard characterization

Hydroxy Iloperidone-d4 N-Oxide: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


LC-MS/MS Method Development and Validation for Hydroxy Iloperidone N-Oxide Quantification in Biological Matrices

Hydroxy Iloperidone-d4 N-Oxide serves as the analytically optimal internal standard for developing and validating LC-MS/MS assays targeting the hydroxylated N-oxide metabolite of iloperidone. The compound's +4 Da mass shift relative to the unlabeled analyte exceeds the recommended Δm ≥3 Da threshold for avoiding isotopic interference . In validated iloperidone metabolite assays using deuterated internal standards, matrix factors normalized to the IS ranged from 0.97-1.03 with extraction recovery >84%, demonstrating effective compensation for ion suppression/enhancement [1]. The N-oxide functional group confers distinct chromatographic retention from non-N-oxide analogs, enabling accurate quantification without co-elution interference [1].

Pharmacokinetic Studies Requiring Metabolite-Specific Quantification in CYP2D6-Stratified Populations

Clinical pharmacokinetic studies investigating iloperidone disposition require precise quantification of P88 (hydroxy iloperidone) because this active metabolite contributes 19.5-34.0% of total plasma exposure depending on CYP2D6 phenotype and possesses a receptor binding profile comparable to the parent drug [2]. In CYP2D6 poor metabolizers, P88 exposure increases by 85% compared to normal metabolizers [3]. Accurate quantification of hydroxy iloperidone N-oxide, a minor but structurally distinct metabolite, requires a matched deuterated internal standard to control for matrix effects that vary across individual patient samples—particularly in pharmacogenomically diverse study populations where metabolite ratios shift substantially [3].

Regulatory Bioequivalence and ANDA Submission Studies for Iloperidone Generic Formulations

Regulatory bioequivalence studies for iloperidone generic drug applications (ANDAs) require validated analytical methods capable of simultaneous quantification of iloperidone and its major metabolites, P88 and P95. Published stable-isotope dilution LC-MS/MS methods using deuterated internal standards have achieved accuracy of 96.2-105% and precision (%CV) of 1.17-4.75% across 0.01-6 ng/mL concentration ranges, with baseline separation within 3 minutes [1]. These methods have been successfully applied to support bioequivalence studies in healthy volunteers [1]. Hydroxy Iloperidone-d4 N-Oxide extends this validated approach to the specific quantification of the N-oxide metabolite, addressing a potential gap in comprehensive metabolite profiling required for thorough pharmacokinetic characterization .

Metabolic Pathway Elucidation and Drug-Drug Interaction Studies Involving CYP2D6 and FMO Enzymes

Iloperidone metabolism proceeds via carbonyl reduction, CYP2D6-mediated hydroxylation, and CYP3A4-mediated O-demethylation, with N-oxidation occurring as an additional minor pathway [2]. Drug-drug interaction studies involving CYP2D6 inhibitors (e.g., fluoxetine, which increases iloperidone exposure 2.3-fold) or CYP3A4 inhibitors (e.g., ketoconazole) alter the relative proportions of circulating metabolites [2]. The N-oxide metabolite may also be formed via flavin-containing monooxygenases (FMOs), representing an orthogonal metabolic route not captured by monitoring P88 and P95 alone. Hydroxy Iloperidone-d4 N-Oxide enables targeted quantification of this specific metabolic branch, providing a more complete picture of metabolic fate in drug interaction studies and in vitro metabolism assays using hepatocytes or recombinant enzymes [1].

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